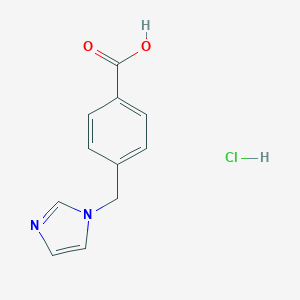

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTHHEXWAYFTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594524 | |

| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135611-32-4 | |

| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride (Ozagrel): A Technical Guide for Researchers

Foreword

In the landscape of cardiovascular and cerebrovascular therapeutics, precision in targeting pathological pathways is paramount. 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, widely known as Ozagrel hydrochloride, has emerged as a significant therapeutic agent due to its highly specific mechanism of action. This technical guide provides an in-depth exploration of the core mechanism of Ozagrel, designed for researchers, scientists, and drug development professionals. Our focus extends beyond a mere description of its function to an elucidation of the underlying molecular interactions, the consequential signaling cascades, and the experimental methodologies that form the bedrock of our understanding.

Introduction: The Therapeutic Rationale for Thromboxane A2 Synthase Inhibition

Thromboxane A2 (TXA2) is a potent, yet transient, eicosanoid that plays a pivotal role in hemostasis and thrombosis.[1] Synthesized predominantly by activated platelets, TXA2 is a powerful vasoconstrictor and a robust promoter of platelet aggregation.[2] While essential for preventing blood loss at sites of vascular injury, dysregulated TXA2 production is a key contributor to the pathophysiology of numerous cardiovascular and cerebrovascular diseases, including ischemic stroke and myocardial infarction.

The therapeutic strategy, therefore, of selectively inhibiting the synthesis of TXA2 offers a targeted approach to mitigating its prothrombotic and vasoconstrictive effects. Ozagrel hydrochloride was developed to fulfill this role as a highly selective inhibitor of thromboxane A2 synthase (TXA2S), the terminal enzyme in the TXA2 biosynthetic pathway.[3][4] This guide will dissect the molecular intricacies of this inhibition and its downstream consequences.

The Primary Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

Ozagrel's therapeutic efficacy is rooted in its potent and selective inhibition of thromboxane A2 synthase. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2. By blocking this critical step, Ozagrel effectively curtails the production of this key mediator of platelet activation and vasoconstriction.

Molecular Interaction with Thromboxane A2 Synthase

The specificity of Ozagrel for TXA2 synthase is a result of its precise interaction with the enzyme's active site. While the crystal structure of human TXA2 synthase with Ozagrel is not yet available, comparative modeling and molecular docking studies have provided significant insights into their binding. These studies suggest a crucial cation-π interaction between the iron atom of the heme group within the enzyme's active site and the basic nitrogen atom of Ozagrel's imidazole ring. This interaction is a key determinant of the high-affinity binding and subsequent competitive inhibition of the enzyme.

The "Prostaglandin Endoperoxide Shunt" Phenomenon

A pivotal consequence of TXA2 synthase inhibition by Ozagrel is the redirection of the metabolic flux of PGH2. With the pathway to TXA2 blocked, the accumulated PGH2 substrate is shunted towards alternative enzymatic pathways. Most notably, prostacyclin synthase (PGIS) utilizes the excess PGH2 to synthesize prostacyclin (PGI2).[1]

PGI2 exerts physiological effects that are diametrically opposed to those of TXA2; it is a potent vasodilator and a strong inhibitor of platelet aggregation.[1] This "prostaglandin endoperoxide shunt" is a critical aspect of Ozagrel's mechanism, as it not only diminishes the prothrombotic signals of TXA2 but also actively enhances antithrombotic and vasodilatory pathways.

Downstream Signaling Consequences of TXA2 Synthase Inhibition

The reduction in TXA2 levels and the concomitant increase in PGI2 have profound effects on intracellular signaling cascades, primarily in platelets and vascular smooth muscle cells.

Attenuation of Thromboxane A2 Receptor (TP) Signaling

Thromboxane A2 exerts its effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR). The downstream signaling of the TP receptor is complex, involving coupling to multiple G proteins, including Gq/11, G12/13, and Gi/o. Activation of these pathways leads to:

-

Increased intracellular calcium ([Ca2+]i): Gq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, a critical step in platelet activation and smooth muscle contraction.

-

Rho/Rac activation: G12/13 coupling activates small GTPases of the Rho family, which are central to regulating the actin cytoskeleton, leading to changes in cell shape, motility, and tension.

-

Inhibition of adenylyl cyclase: Gi/o coupling can inhibit adenylyl cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP), a key inhibitor of platelet activation.

By reducing the amount of available TXA2, Ozagrel effectively dampens the activation of these TP receptor-mediated signaling pathways, resulting in reduced platelet aggregation and vasodilation.

Figure 1: Simplified signaling pathway of thromboxane A2 and the inhibitory action of Ozagrel.

Experimental Protocols for Characterizing Ozagrel's Activity

The elucidation of Ozagrel's mechanism of action has been heavily reliant on robust in vitro and ex vivo experimental assays. The following are representative protocols for key experiments.

In Vitro Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Ozagrel against thromboxane A2 synthase.

Principle: This assay measures the production of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, from the substrate PGH2 in the presence of a source of TXA2 synthase (e.g., platelet microsomes) and varying concentrations of the inhibitor.

Step-by-Step Methodology:

-

Preparation of Platelet Microsomes:

-

Obtain platelet-rich plasma (PRP) from whole blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Pellet the platelets from the PRP by high-speed centrifugation (e.g., 1000 x g for 10 minutes).

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).

-

Resuspend the platelets in a lysis buffer and disrupt the cells by sonication or freeze-thaw cycles.

-

Isolate the microsomal fraction by ultracentrifugation.

-

Determine the protein concentration of the microsomal preparation (e.g., using a BCA or Bradford assay).

-

-

Inhibition Assay:

-

In a reaction tube, combine the platelet microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and varying concentrations of Ozagrel hydrochloride (or vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, PGH2.

-

Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert any remaining PGH2 to PGF2α).

-

Quantify the amount of TXB2 produced using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Ozagrel concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Ozagrel concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

| Parameter | Typical Value | Reference |

| IC50 for TXA2 Synthase | 4-11 nM | [4][5] |

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the functional effect of Ozagrel on platelet aggregation induced by various agonists.

Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Step-by-Step Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g for 15-20 minutes).

-

Adjust the platelet count in the PRP with PPP if necessary.

-

-

Aggregation Assay:

-

Place a cuvette containing PRP in the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.

-

Add a stirring bar to the PRP and allow it to equilibrate to 37°C.

-

Add Ozagrel hydrochloride (or vehicle control) to the PRP and incubate for a specified time.

-

Initiate platelet aggregation by adding an agonist, such as arachidonic acid (AA), ADP, or collagen.

-

Record the change in light transmission over time until a maximal aggregation response is achieved.

-

-

Data Analysis:

-

Measure the maximal percentage of aggregation for each condition.

-

Compare the aggregation response in the presence of Ozagrel to the vehicle control to determine the extent of inhibition.

-

Figure 2: Workflow for assessing platelet aggregation using light transmission aggregometry.

Selectivity Profile and Off-Target Considerations

A hallmark of Ozagrel is its remarkable selectivity for thromboxane A2 synthase. Studies have shown that Ozagrel has negligible inhibitory activity against other key enzymes in the arachidonic acid cascade, including:

-

Prostacyclin (PGI2) synthase: IC50 > 1 mM[5]

-

Cyclooxygenase (COX): IC50 > 1 mM[5]

-

PGE2 isomerase: IC50 > 1 mM[5]

This high degree of selectivity is crucial for its therapeutic safety profile, as non-specific inhibition of other prostanoid pathways could lead to undesirable side effects. For instance, inhibition of prostacyclin synthase would counteract the beneficial effects of the "prostaglandin endoperoxide shunt."

While some studies have explored potential interactions with other cellular systems at high concentrations, the clinically relevant mechanism of action of Ozagrel remains its potent and selective inhibition of thromboxane A2 synthase. There is limited evidence of significant off-target effects at therapeutic doses.[6]

Conclusion: A Precisely Targeted Therapeutic

This compound (Ozagrel) represents a prime example of rational drug design, targeting a specific enzymatic step in a critical pathophysiological pathway. Its mechanism of action is centered on the selective inhibition of thromboxane A2 synthase, leading to a dual benefit of reducing the prothrombotic and vasoconstrictive mediator TXA2 while simultaneously increasing the antithrombotic and vasodilatory mediator PGI2. This in-depth understanding of its molecular interactions, downstream signaling effects, and selectivity profile, as validated by robust experimental methodologies, solidifies its role as a valuable tool in the management of thromboembolic disorders. Further research into the nuances of its long-term effects and potential applications in other disease states continues to be an active area of investigation.

References

- Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice. (2013).

- Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. (2024). Frontiers in Pharmacology.

- Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice. (2013). PMC.

- Ozagrel's Selective Inhibition Profile: A Compar

- Analysis of Platelet Aggregation by Light Transmission Aggregometry. (2020). NCBI.

- Ozagrel hydrochloride (CAS 78712-43-3). (n.d.). R&D Systems.

- Ibuprofen or ozagrel increases NO release and l-nitro arginine induces TXA(2) release from cultured porcine basilar arterial endothelial cells. (2007). PubMed.

- Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modul

- Prostacyclin Synthase Deficiency Leads to Exacerbation or Occurrence of Endothelium-Dependent Contraction and Causes Cardiovascular Disorders Mainly via the Non-TxA2 Prostanoids/TP Axis. (2024).

- [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. (n.d.). J-STAGE.

- Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics. (2019). Frontiers in Pharmacology.

- Platelet Function Testing: Light Transmission Aggregometry. (2022). Practical-Haemostasis.com.

- Centrifugation Speed Affects Light Transmission Aggregometry. (2025). Request PDF.

- A selective thromboxane A2 (TXA2) synthase inhibitor, ozagrel, attenuates lung injury and decreases monocyte chemoattractant protein-1 and interleukin-8 mRNA expression in oleic acid-induced lung injury in guinea pigs. (2009). PubMed.

- What is the mechanism of Ozagrel Trometamol?. (2024).

- Ozagrel Hydrochloride, a Selective Thromboxane A₂ Synthase Inhibitor, Alleviates Liver Injury Induced by Acetaminophen Overdose in Mice. (2013). PubMed.

- Effect of nitric oxide, prostacyclin, and thromboxane on the vasospastic action of hydrogen peroxide on human umbilical artery. (n.d.). PubMed.

- Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke p

- Ozagrel hydrochloride | CAS 78712-43-3 | OKY 046. (n.d.). Tocris Bioscience.

- Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. (2024). PubMed Central.

- An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride. (n.d.). Benchchem.

- Thromboxane Receptors Antagonists and/or Synthase Inhibitors. (n.d.).

- Ticagrelor Doesn't Carry Any Off-Target Effects Compared With Clopidogrel, Prasugrel. (2018). tctmd.com.

- Ozagrel (OKY-046) | TXA2 Inhibitor. (n.d.). MedchemExpress.

- Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. (2024). Semantic Scholar.

- Ozagrel a thromboxane A2 synthase inhibitor extenuates endothelial dysfunction, oxidative stress and neuroinflammation in rat model of bilateral common carotid artery occlusion induced vascular dementia. (2025). Request PDF.

- Involvement of cyclooxygenase-2 and prostaglandins in the.... (n.d.). Google Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]

- 3. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ozagrel hydrochloride | CAS 78712-43-3 | OKY 046 | Tocris Bioscience [tocris.com]

- 6. Ticagrelor Doesn’t Carry Any Off-Target Effects Compared With Clopidogrel, Prasugrel | tctmd.com [tctmd.com]

The Multifaceted Pharmacology of 4-(1H-imidazol-1-ylmethyl)benzoic Acid Derivatives: A Technical Guide to Their Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(1H-imidazol-1-ylmethyl)benzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the primary and emerging biological targets of this compound class. By delving into the molecular mechanisms of action, structure-activity relationships, and detailed experimental protocols, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics. The core focus will be on their well-established roles as inhibitors of aromatase, nitric oxide synthase, and farnesyltransferase, with additional insights into their potential as cyclooxygenase inhibitors and antimicrobial agents. This guide is designed to not only inform but also to provide a practical foundation for the further investigation and optimization of these promising molecules.

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous endogenous molecules and approved pharmaceuticals. Its ability to participate in hydrogen bonding and coordinate with metal ions, particularly the heme iron in cytochrome P450 enzymes, makes it a valuable pharmacophore for designing enzyme inhibitors. The 4-(1H-imidazol-1-ylmethyl)benzoic acid scaffold combines the key features of the imidazole moiety with a benzoic acid group, which can be readily modified to modulate physiochemical properties and target interactions. This unique combination has led to the development of derivatives with potent and selective activities against a range of biological targets implicated in cancer, inflammation, and infectious diseases. This guide will explore these targets in detail, providing the scientific rationale and experimental basis for their significance.

Primary Biological Target: Aromatase (CYP19A1)

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. It catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens. Inhibition of aromatase leads to a reduction in circulating estrogen levels, thereby suppressing the growth of estrogen receptor-positive breast tumors.

Mechanism of Aromatase Inhibition

Derivatives of 4-(1H-imidazol-1-ylmethyl)benzoic acid act as non-steroidal aromatase inhibitors. The primary mechanism of inhibition involves the coordination of the N-3 atom of the imidazole ring to the ferric iron atom of the heme group within the active site of the aromatase enzyme. This interaction prevents the binding of the natural substrate, androstenedione, and subsequent aromatization. The benzoic acid moiety and other substituents on the scaffold play a crucial role in orienting the molecule within the active site and can form additional interactions with amino acid residues, enhancing binding affinity and selectivity.

Diagram 1: Aromatase Inhibition Pathway

Caption: Mechanism of aromatase inhibition by 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives.

Quantitative Data: Aromatase Inhibitory Activity

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific data for the parent compound is limited in publicly available literature, related quinoline derivatives incorporating the 4-((1H-imidazol-1-yl)methyl) moiety have demonstrated potent in vivo aromatase inhibition comparable to the approved drug letrozole[1][2][3]. Various imidazole-based compounds have shown IC50 values for aromatase inhibition in the nanomolar to low micromolar range[4].

| Compound Class | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Imidazole Derivatives | Aromatase | 5.42 - 8.79 | Letrozole | - |

| Imidazole Carbamates | Aromatase | 0.82 - 0.86 | Letrozole | - |

| Benzimidazole Derivatives | Aromatase | 1.475 | Letrozole | 0.032 |

Experimental Protocol: In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against human aromatase using a radiometric assay with human placental microsomes as the enzyme source.

I. Materials and Reagents:

-

Human placental microsomes

-

[1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH

-

0.1 M Sodium Phosphate Buffer (pH 7.4)

-

Methylene Chloride

-

Scintillation cocktail

-

Test compounds dissolved in DMSO

II. Procedure:

-

Preparation of Reaction Mixture: In a test tube, combine 0.1 M sodium phosphate buffer (pH 7.4), NADPH, and the radiolabeled androstenedione.

-

Addition of Inhibitor: Add the test compound at various concentrations (typically in DMSO, ensuring the final DMSO concentration is ≤ 1%). For the control, add an equivalent volume of DMSO.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the human placental microsome suspension to the reaction mixture to initiate the enzymatic reaction. The total reaction volume is typically 1.0 mL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding 2.0 mL of ice-cold methylene chloride.

-

Extraction of Substrate: Vortex the tubes to extract the unreacted radiolabeled substrate into the organic phase. Centrifuge to separate the phases.

-

Separation of Product: The product of the reaction, tritiated water ([³H]H₂O), remains in the aqueous phase. Carefully remove the aqueous layer.

-

Quantification: Add the aqueous layer to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 2: Workflow for In Vitro Aromatase Inhibition Assay

Caption: Step-by-step workflow of the in vitro aromatase inhibition assay.

Secondary Biological Target: Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and the immune response. It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). Overproduction of NO, particularly by nNOS and iNOS, is implicated in the pathophysiology of neurodegenerative diseases, inflammation, and septic shock. Therefore, selective inhibition of these isoforms is a key therapeutic strategy.

Mechanism of Nitric Oxide Synthase Inhibition

Similar to their interaction with aromatase, imidazole-containing compounds can inhibit NOS isoforms by coordinating with the heme iron in the enzyme's active site. This prevents the binding of the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4), thereby blocking the synthesis of NO. Some imidazole derivatives have been shown to be competitive with respect to BH4 and non-competitive with respect to L-arginine[5]. The selectivity for different NOS isoforms can be modulated by altering the substituents on the 4-(1H-imidazol-1-ylmethyl)benzoic acid scaffold, which can lead to differential interactions with the amino acid residues lining the active sites of nNOS, iNOS, and eNOS.

Quantitative Data: Nitric Oxide Synthase Inhibitory Activity

| Compound Class | Target | Inhibition Mechanism |

| N-phenacyl imidazoles | nNOS | Non-competitive vs. L-arginine, Competitive vs. BH4 |

Experimental Protocol: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Activity Assay (Colorimetric)

This protocol describes a colorimetric assay for measuring nNOS activity by quantifying the amount of nitrite, a stable oxidation product of NO, using the Griess reagent.

I. Materials and Reagents:

-

Recombinant nNOS enzyme

-

L-arginine (substrate)

-

NADPH

-

Calcium Chloride (CaCl₂)

-

Calmodulin (CaM)

-

Tetrahydrobiopterin (BH4)

-

HEPES buffer (pH 7.4)

-

Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Nitrite standard solution

-

Test compounds dissolved in DMSO

II. Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, CaCl₂, CaM, BH4, and NADPH.

-

Addition of Inhibitor: Add the test compound at various concentrations. For the control, add an equivalent volume of DMSO.

-

Addition of Substrate: Add L-arginine to all wells except for the blank.

-

Initiation of Reaction: Add the nNOS enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Termination and Color Development: Stop the reaction and initiate color development by adding the Griess Reagent to each well.

-

Incubation for Color Development: Incubate the plate at room temperature for 10-15 minutes to allow the color to develop fully.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the nitrite standard. Calculate the concentration of nitrite produced in each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Tertiary Biological Target: Farnesyltransferase (FTase)

Farnesyltransferase is a key enzyme in the post-translational modification of a number of proteins, including the Ras superfamily of small GTPases. These proteins are crucial for signal transduction pathways that regulate cell growth, differentiation, and survival. Farnesylation, the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of the protein, is essential for the proper localization and function of these proteins. Aberrant Ras signaling is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.

Mechanism of Farnesyltransferase Inhibition

Imidazole-containing compounds can act as potent inhibitors of FTase. The imidazole ring is thought to mimic the imidazole side chain of the histidine residue in the natural substrate. The overall structure of the inhibitor is designed to occupy the binding site of the C-terminal CAAX motif of the protein substrate. Structure-activity relationship studies have shown that a hydrophobic substituent at the 4-position of a benzodiazepine scaffold (related to the benzoic acid scaffold) and an aryl ring at the 7-position are important for potent inhibition[6]. These features likely enhance hydrophobic and aromatic interactions within the enzyme's active site.

Quantitative Data: Farnesyltransferase Inhibitory Activity

A number of imidazole-containing compounds have demonstrated potent FTase inhibition, with IC50 values in the nanomolar range[6].

| Compound Class | Target | IC50 (nM) |

| Tetrahydrobenzodiazepine with imidazol-4-ylmethyl group | Farnesyltransferase | 24 |

Experimental Protocol: In Vitro Farnesyltransferase Activity Assay (Scintillation Proximity Assay)

This protocol outlines a high-throughput scintillation proximity assay (SPA) for measuring FTase activity.

I. Materials and Reagents:

-

Recombinant FTase

-

[³H]-Farnesyl pyrophosphate (radiolabeled lipid donor)

-

Biotinylated peptide substrate (e.g., biotin-Ahx-CVLS)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., Tris-HCl with MgCl₂, ZnCl₂, DTT)

-

Test compounds dissolved in DMSO

II. Procedure:

-

Preparation of Reaction Mixture: In a microplate, combine the assay buffer, biotinylated peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add [³H]-farnesyl pyrophosphate and recombinant FTase to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction and Signal Development: Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads. The streptavidin on the beads will bind to the biotinylated peptide substrate. If the substrate has been farnesylated with the [³H]-farnesyl group, the radioactivity will be brought into close proximity to the scintillant in the beads, generating a light signal.

-

Signal Detection: After a period of incubation to allow for bead settling, measure the light output using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from the dose-response curve.

Emerging and Other Potential Biological Targets

Beyond the well-characterized targets of aromatase, NOS, and FTase, derivatives of 4-(1H-imidazol-1-ylmethyl)benzoic acid have shown promise against other biological targets.

Cyclooxygenase (COX)

Some imidazole derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The structural features of these compounds allow them to fit into the active site of COX-2 while being excluded from the narrower active site of the COX-1 isoform, leading to a reduced risk of gastrointestinal side effects. While direct evidence for 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives as COX inhibitors is still emerging, the broader class of imidazole-containing compounds has shown promise in this area[7].

Antimicrobial Targets

The imidazole scaffold is a core component of many antifungal and antibacterial agents. The mechanism of action of imidazole-based antimicrobials often involves the disruption of cell membrane integrity or the inhibition of key enzymes involved in cell wall synthesis or DNA replication[8]. The lipophilicity and electronic properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives can be tuned to optimize their activity against various microbial pathogens.

Kinase Inhibition

While not a primary focus of this guide, it is worth noting that the related benzimidazole scaffold is found in a number of kinase inhibitors used in cancer therapy. The ability of the imidazole ring to form key hydrogen bonds in the ATP-binding pocket of kinases suggests that 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives could be explored as potential kinase inhibitors with further structural modifications.

Conclusion and Future Directions

The 4-(1H-imidazol-1-ylmethyl)benzoic acid scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against key biological targets, including aromatase, nitric oxide synthase, and farnesyltransferase. This guide has provided a comprehensive overview of the mechanisms of action, quantitative activity data, and detailed experimental protocols relevant to these targets.

Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing the crystal structures of the target enzymes to design derivatives with enhanced potency and selectivity.

-

Exploring Novel Targets: Systematically screening these derivatives against a broader panel of biological targets to uncover new therapeutic applications.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy Studies: Translating the promising in vitro activity of these compounds into in vivo models of disease to validate their therapeutic potential.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives.

References

- Sedighi, N., Ghodsi, R., Karimi, G., Kamali, H., & Hadizadeh, F. (2018). In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline.

- Sławiński, J., & Szafrański, K. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 933.

- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5099.

- Stoner, E. J., Singh, J., MacPherson, L. J., Kalvin, D. M., Traphagen, L. M., Trifunovich, P. T., ... & Garland, R. B. (1998). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 8(22), 3137–3142.

- U.S. Environmental Protection Agency. (2002).

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. Il Farmaco, 58(11), 1235–1243.

- U.S. Environmental Protection Agency. (2003). Placental Aromatase Assay Validation: Appendix B (In Vitro Technologies, Inc. Report).

- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 19(1), 1-8.

- BioAssay Systems. (n.d.). Farnesyltransferase Activity Assay Kit.

- U.S. Environmental Protection Agency. (2003).

- BLDpharm. (n.d.). 4-((1H-Imidazol-1-yl)methyl)benzoic acid.

- El-Sayed, M. A. A., El-Azab, A. S., Abdel-Aziz, A. A. M., Al-Ghamdi, A. M., & Al-Obaid, A. M. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(10), 683-703.

- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). Target Prediction of Imidazole Derivatives as Anti-Microbial.

- Sedighi, N., Ghodsi, R., Karimi, G., Kamali, H., & Hadizadeh, F. (2018). In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline.

- Casey, P. J., & Seabra, M. C. (1996). Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors.

- Sorrenti, V., Di Giacomo, C., Salerno, L., Siracusa, M. A., Guerrera, F., & Vanella, A. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Nitric Oxide, 5(1), 32–38.

- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 28(13), 5099.

- Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric.

- CD Bioparticles. (n.d.). 4-(1H-Imidazol-1-yl)Benzoic Acid.

- Al-Abdullah, E. S., Al-Harbi, S. A., Al-Rashood, S. T., & Al-Salahi, R. A. (2021). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules, 26(16), 4995.

- Creative Biolabs. (n.d.). Farnesyltransferase Activity Assay Kit.

- Eagle Biosciences. (n.d.). Nitric Oxide Synthase Ultrasensitive Colorimetric Assay.

- Kim, T. H., Kim, H. J., Kim, J. S., & Kim, J. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitors. Chemical and Pharmaceutical Bulletin, 69(8), 776-784.

- Sanderson, J. T., Hordijk, J., Denison, M. S., Springsteel, M. F., Nantz, M. H., & van den Berg, M. (2002). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 68(2), 430–438.

- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. International Journal of Education and Science Research Review, 10(4), 1-9.

- Al-Ghorbani, M., Jasim, E. A., Mohammed, M. F., & Al-Dhfyan, A. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5099.

- Revvity. (n.d.).

- U.S. Environmental Protection Agency. (2003). Placental Aromatase Assay Validation: Appendix B (In Vitro Technologies, Inc. Report).

- MySkinRecipes. (n.d.). 4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid.

- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o389.

- Sedighi, N., Ghodsi, R., Karimi, G., Kamali, H., & Hadizadeh, F. (2018). Scheme of 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)8-phenylquinoline and letrozole.

- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).

- Abcam. (2023). Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083).

- Novus Biologicals. (n.d.). NOS Activity Assay Kit (Colorimetric) (KA1634).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

discovery and history of imidazole-based benzoic acids in research

An In-Depth Technical Guide to the Discovery and History of Imidazole-Based Benzoic Acids in Research

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, history, and development of imidazole-based benzoic acids, a pivotal class of compounds in modern medicinal chemistry. We will delve into the foundational chemistry of the imidazole ring, trace the critical research milestones that led to the coupling of this scaffold with benzoic acid moieties, and examine the synthetic strategies and therapeutic applications that have established these molecules as mainstays in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important pharmacophore.

Part 1: The Genesis of a Privileged Scaffold: From Glyoxaline to Modern Medicine

The Dawn of Imidazole Chemistry: Heinrich Debus and the First Synthesis

The story of imidazole begins in 1858 with German chemist Heinrich Debus.[1][2][3][4][5] Through the condensation of glyoxal and formaldehyde in the presence of ammonia, he successfully synthesized the five-membered heterocyclic ring, which he initially named "glyoxaline".[1][2][3][5] While various derivatives had been encountered since the 1840s, Debus's work marked the first reported synthesis of the parent imidazole ring.[1][2][4][6] This foundational reaction, though often low-yielding, is still relevant today for creating certain C-substituted imidazoles.[1][6]

Physicochemical Properties and Biological Significance

The imidazole ring is a planar, aromatic heterocycle containing two nitrogen atoms. It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[2] This dual nature, combined with its ability to participate in hydrogen bonding and coordinate with metal ions, makes it a highly versatile scaffold in biological systems.[7] The imidazole moiety is a core component of essential biomolecules, including the amino acid histidine and nucleic acids, where it plays vital roles in enzymatic catalysis and molecular recognition.[1][8] This inherent biological relevance has made the imidazole nucleus a "privileged structure" and a focal point for medicinal chemists for decades.[1][3]

Caption: Mechanism of action of Imidazole-Based Benzoic Acid ARBs in the Renin-Angiotensin System.

Part 3: Synthetic Strategies for Imidazole-Based Benzoic Acids

The construction of the substituted imidazole-benzoic acid core can be achieved through various synthetic routes, ranging from classical name reactions to modern catalytic methods.

Classical and Modern Methodologies

-

Radziszewski Synthesis: A common method for synthesizing substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia. This approach can be adapted to incorporate precursors bearing carboxylic acid groups.

-

Multi-component Reactions (MCRs): One-pot reactions involving four components—such as a 2-bromoacetophenone, an aldehyde, a primary amine (like para-aminobenzoic acid), and ammonium acetate—can efficiently generate highly substituted imidazoles under solvent-free conditions. [9]* Ullmann Condensation: A copper-catalyzed N-arylation reaction is a reliable method for coupling an imidazole ring with a halobenzoic acid (e.g., 3-bromobenzoic acid). This is a powerful technique for creating a direct bond between a nitrogen atom of the imidazole and the phenyl ring of the benzoic acid.

Detailed Experimental Protocol: Synthesis of 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl]benzoic acid

This protocol is adapted from a reported synthesis of novel imidazolyl benzoic acid derivatives with potential anticancer activity. [9]It follows a two-step process involving the formation of a Schiff base followed by imidazole ring construction.

Step 1: Synthesis of Schiff Base Intermediate (4-(((4-hydroxybenzylidene)amino)benzoic acid))

-

Materials:

-

Para-aminobenzoic acid (1.37 g, 10 mmol)

-

4-Hydroxybenzaldehyde (1.22 g, 10 mmol)

-

Glacial Acetic Acid (20 mL)

-

-

Procedure:

-

Dissolve para-aminobenzoic acid and 4-hydroxybenzaldehyde in glacial acetic acid in a round-bottom flask.

-

Fit the flask with a condenser and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring.

-

Filter the resulting precipitate, wash thoroughly with water to remove excess acetic acid, and dry under vacuum.

-

Step 2: Synthesis of Final Imidazole Compound

-

Materials:

-

Schiff Base from Step 1 (2.41 g, 10 mmol)

-

Diacetyl (0.86 g, 10 mmol)

-

Ammonium Acetate (0.77 g, 10 mmol)

-

Glacial Acetic Acid (25 mL)

-

-

Procedure:

-

Combine the Schiff base, diacetyl, and ammonium acetate in a round-bottom flask containing glacial acetic acid.

-

Reflux the mixture for 8-10 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into crushed ice.

-

Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) until precipitation is complete.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

-

Part 4: Therapeutic Applications and Structure-Activity Relationships

The versatility of the imidazole-based benzoic acid scaffold has led to its exploration in numerous therapeutic areas beyond hypertension.

Angiotensin II Receptor Antagonists

As discussed, this is the most prominent application. The key structural features for high-affinity binding to the AT1 receptor are the imidazole ring, a lipophilic substituent (like a butyl group), and an acidic moiety on a biphenyl scaffold. The carboxylic acid or its tetrazole bioisostere is critical for interacting with key residues in the receptor binding pocket.

Kinase Inhibitors in Oncology

Many protein kinases, which are often dysregulated in cancer, have been successfully targeted by imidazole-based inhibitors. [10][11]The imidazole core can serve as a scaffold to orient substituents that interact with the ATP-binding pocket of the kinase. The benzoic acid moiety can form critical hydrogen bonds with hinge region residues or extend into solvent-exposed regions to improve physicochemical properties. For instance, (benz)imidazole pyridones have been designed as highly selective JAK1 kinase inhibitors. [12]

Anti-inflammatory Agents

Imidazole and benzimidazole derivatives have shown significant anti-inflammatory effects, primarily through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase. [13][14][15]The substitution pattern on both the imidazole and benzoic acid rings greatly influences activity and selectivity (e.g., COX-1 vs. COX-2). [16]The carboxylic acid group can mimic the arachidonic acid substrate, anchoring the inhibitor in the active site of COX enzymes.

Structure-Activity Relationship (SAR) Summary Table

| Therapeutic Target | Core Scaffold | Key Substituent at Imidazole Ring | Role of Benzoic Acid Moiety | Representative Compound Class |

| AT1 Receptor | Imidazole | C2-Butyl, C4-Chloro, C5-Hydroxymethyl | Acidic group (or tetrazole) on a biphenyl extension is essential for receptor binding. | Sartans (e.g., Losartan) |

| VEGFR2 Kinase | Imidazole/Benzimidazole | Aryl or heteroaryl groups extending into the ATP binding site. | Forms H-bonds with hinge residues; can be modified to improve solubility and ADME properties. | Kinase Inhibitors |

| COX-2 Enzyme | Imidazole | Bulky aryl groups at C4 and C5 to fit into the larger COX-2 active site. | Mimics the carboxylate of arachidonic acid, forming ionic interactions with Arg120. | Selective COX-2 Inhibitors |

| Metallo-β-Lactamase | Imidazole | Varied substituents to optimize binding. | The imidazole-2-carboxylic acid acts as a core metal-binding pharmacophore (MBP). [17] | MBL Inhibitors |

Part 5: Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds is a critical step. Below are outlines for standard assays.

In Vitro Assay for Angiotensin II Receptor Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.

-

Materials:

-

Membrane preparation from cells expressing the human AT1 receptor.

-

Radioligand: [³H]-Angiotensin II or a specific non-peptide antagonist radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Test compounds (imidazole-based benzoic acids) at various concentrations.

-

Unlabeled saturating ligand (e.g., unlabeled Losartan) for determining non-specific binding.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound or vehicle control.

-

Add the radioligand to initiate the binding reaction. For non-specific binding wells, add a high concentration of unlabeled ligand.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

-

Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibition of a protein kinase, such as VEGFR2.

Caption: General workflow for an in vitro kinase inhibition assay.

Part 6: Future Perspectives and Conclusion

The journey of imidazole-based benzoic acids from a laboratory curiosity to a cornerstone of pharmaceutical development is a testament to the power of rational drug design informed by a deep understanding of chemical principles and biological pathways. The initial discovery of weakly active imidazole-acetic acids by Takeda researchers provided the crucial spark, which was fanned into a flame by the structural insights and chemical innovations at DuPont, leading to the blockbuster ARB class of drugs.

Today, the scaffold continues to demonstrate its remarkable versatility. Researchers are actively exploring new derivatives for a wide array of diseases, including cancers, inflammatory disorders, and infectious diseases. [1][9][14]The ongoing advances in synthetic chemistry and computational modeling will undoubtedly continue to expand the therapeutic landscape for this privileged structural class. The history of imidazole-based benzoic acids serves as a powerful case study in medicinal chemistry, illustrating how a simple heterocyclic ring, when intelligently functionalized, can lead to profound benefits for human health.

References

-

Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 125. [Link]

-

de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(5), 2305. [Link]

-

Shankar, G., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Balakrishnan, V., et al. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ResearchGate. [Link]

-

Simov, V., et al. (2016). Structure-based design and development of (benz)imidazole pyridones as JAK1-selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1803-1808. [Link]

-

Wikipedia. (n.d.). Imidazole. [Link]

-

Patel, A. D., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 903-909. [Link]

-

Panday, D. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]

-

Wikipedia. (n.d.). Discovery and development of angiotensin receptor blockers. [Link]

-

Carini, D. J., et al. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2547. [Link]

-

Grokipedia. (n.d.). Discovery and development of angiotensin receptor blockers. [Link]

- Google Patents. (2008).

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3267–3286. [Link]

-

Abdel-Ghani, T. M., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. [Link]

-

Wang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. ResearchGate. [Link]

- Google Patents. (1972). US3644382A - Benzimidazole derivatives of benzoic acid and its esters and amides.

-

Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

-

Chawla, A., et al. (2012). A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. journalijcar.org [journalijcar.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-based design and development of (benz)imidazole pyridones as JAK1-selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ozagrel Hydrochloride: A Selective Thromboxane A₂ Synthase Inhibitor

Abstract: This technical guide provides a comprehensive overview of Ozagrel hydrochloride (CAS Number: 135611-32-4), a potent and selective thromboxane A₂ synthase inhibitor. Initially, we address a point of potential confusion regarding its nomenclature, clarifying its distinction from a similarly named compound. The core of this document delves into the intricate mechanism of action of Ozagrel, focusing on its role in the arachidonic acid cascade and its dual effect on thromboxane A₂ and prostacyclin levels. We will explore its broader pharmacological implications, supported by preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its analysis and a thorough examination of its therapeutic applications, particularly in the context of cerebrovascular diseases.

A Note on Nomenclature and CAS Number Identification

It is imperative to clarify a potential ambiguity in the nomenclature associated with CAS number 135611-32-4. While this CAS number has been intermittently associated with "4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride," extensive review of authoritative chemical databases and the scientific literature confirms that this number is correctly assigned to Ozagrel hydrochloride . The chemical structure of Ozagrel is (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride. This guide will exclusively focus on the well-characterized and clinically significant compound, Ozagrel hydrochloride.

Physicochemical Properties of Ozagrel Hydrochloride

Ozagrel hydrochloride is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 78712-43-3 (Ozagrel), 135611-32-4 (Ozagrel hydrochloride) | |

| Molecular Formula | C₁₃H₁₂N₂O₂ · HCl | |

| Molecular Weight | 264.71 g/mol (anhydrous) | |

| IUPAC Name | (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride | |

| Synonyms | OKY-046, (E)-3-[4-(Imidazol-1-ylmethyl) phenyl]propenoic acid hydrochloride | |

| Solubility | Soluble in water | |

| Storage | Store at room temperature, tightly sealed. |

Core Mechanism of Action: Selective Inhibition of Thromboxane A₂ Synthase

Ozagrel hydrochloride's primary therapeutic effect is derived from its potent and highly selective inhibition of thromboxane A₂ (TXA₂) synthase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin H₂ (PGH₂) into TXA₂.

Thromboxane A₂ is a powerful mediator of platelet aggregation and vasoconstriction. By inhibiting its synthesis, Ozagrel hydrochloride effectively reduces these prothrombotic and vasoconstrictive signals. The inhibition of TXA₂ synthase by Ozagrel is highly potent, with reported IC₅₀ values as low as 4 nM and 11 nM.

A key feature of Ozagrel's mechanism is its effect on the balance between TXA₂ and prostacyclin (PGI₂). The inhibition of TXA₂ synthase leads to an accumulation of its substrate, PGH₂. This accumulated PGH₂ can then be preferentially shunted towards the synthesis of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. This dual action—decreasing pro-thrombotic TXA₂ while increasing anti-thrombotic PGI₂—is central to Ozagrel's therapeutic efficacy.

Figure 1: Mechanism of action of Ozagrel hydrochloride.

Broader Pharmacological Effects

Beyond its primary antiplatelet and vasodilatory effects, Ozagrel hydrochloride exhibits a range of other pharmacological activities that contribute to its therapeutic potential.

-

Neuroprotection: In preclinical models of cerebral ischemia, Ozagrel has been shown to preserve cerebral blood flow and reduce neurological deficits. This neuroprotective effect is attributed to its ability to counteract the vasoconstriction and microthrombosis that occur following an ischemic event.

-

Anti-inflammatory Effects: By modulating the balance of pro- and anti-inflammatory prostanoids, Ozagrel can exert anti-inflammatory effects. This is particularly relevant in conditions where inflammation contributes to the underlying pathology, such as in atherosclerosis and post-stroke inflammation.

-

Hepatoprotection: Studies have demonstrated that Ozagrel can alleviate liver injury induced by toxins such as acetaminophen. This protective effect is linked to the inhibition of cell death-related gene expression.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of Ozagrel is crucial for its clinical application.

| Parameter | Value | Species | Route | Reference |

| Bioavailability | ~100% | Rabbit | Rectal | |

| Tₘₐₓ | 20 min | Rabbit | Rectal | |

| IC₅₀ (TXA₂ Synthase) | 56.0 ng/mL | Rabbit | - | |

| Eₘₐₓ (TXA₂ Synthase Inhibition) | 94% | Rabbit | - |

Ozagrel demonstrates rapid onset of action, with a significant reduction in serum thromboxane B₂ (a stable metabolite of TXA₂) levels observed within 30 minutes of administration across intravenous, oral, and rectal routes in rabbits. Due to its rapid and complete absorption and longer duration of action, rectal administration has been suggested as a practical delivery route. The primary route of administration in clinical practice is intravenous infusion.

Clinical Applications and Efficacy

Ozagrel hydrochloride is primarily indicated for the treatment of acute ischemic stroke and for improving neurological symptoms and motor disturbances associated with cerebral thrombosis.

-

Acute Ischemic Stroke: Clinical studies have demonstrated that Ozagrel, administered in the acute phase of noncardioembolic ischemic stroke, can improve neurological outcomes. It is often used to prevent the deterioration of neurological symptoms and to improve motor function.

-

Cerebral Vasospasm: Ozagrel is also used to manage cerebral vasospasm following subarachnoid hemorrhage. Its vasodilatory properties help to counteract the narrowing of cerebral arteries, thereby improving blood flow to the brain.

-

Perioperative Management of Thromboembolism: In neurointerventional procedures such as coil embolization of cerebral aneurysms, Ozagrel has been used both as a rescue therapy for thromboembolic events and as a prophylactic measure. Studies have shown that prophylactic administration of Ozagrel can reduce the incidence of permanent neurological deficits due to thromboembolism without a significant increase in bleeding complications.

Experimental Protocols

Quantification of Ozagrel in Pharmaceutical Formulations by RP-HPLC

This section outlines a general procedure for the determination of Ozagrel in pharmaceutical dosage forms using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is crucial for quality control and stability testing.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Ozagrel.

Materials and Instrumentation:

-

HPLC system with UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Ozagrel hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Buffer solution (e.g., phosphate buffer, pH adjusted)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of buffer and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 60:40 v/v). The exact composition should be optimized for ideal peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: Determined by UV spectral scan of Ozagrel (typically in the range of 254-280 nm).

-

Injection Volume: 20 µL

Procedure:

-

Preparation of Standard Solution:

-

Accurately weigh about 10 mg of Ozagrel hydrochloride reference standard into a 100 mL volumetric flask.

-

Dissolve in the mobile phase and make up to volume. This gives a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-10 µg/mL).

-

-

Preparation of Sample Solution (from tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Ozagrel and transfer to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Make up to the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the assay.

-

-

Chromatographic Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

The concentration of Ozagrel in the sample is calculated by comparing the peak area of the sample with that of the standard.

-

Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Figure 2: General workflow for the quantification of Ozagrel by RP-HPLC.

Conclusion

Ozagrel hydrochloride is a well-established and clinically valuable selective thromboxane A₂ synthase inhibitor. Its unique dual mechanism of action, which involves both the reduction of prothrombotic and vasoconstrictive thromboxane A₂ and the elevation of anti-thrombotic and vasodilatory prostacyclin, makes it an effective agent in the management of acute ischemic stroke and other cerebrovascular disorders. This guide has provided a comprehensive overview of its chemical properties, mechanism of action, pharmacology, and clinical applications, along with a practical experimental protocol for its quantification. For researchers and drug development professionals, Ozagrel serves as an important pharmacological tool and a foundation for the development of new anti-thrombotic therapies.

References

-

Patsnap Synapse. (2024, June 14). What is Ozagrel Hydrochloride Hydrate used for?[Link]

- Tomishima, Y., Ishitsuka, Y., Matsunaga, N., Nagatome, M., Furusho, H., Irikura, M., Ohdo, S., & Irie, T. (2013). Ozagrel hydrochloride, a selective thrombox

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid. While experimental data for this specific molecule is limited, this document synthesizes available predicted data with established methodologies for the characterization of related compounds. It is designed to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science, offering both foundational knowledge and practical, field-proven experimental protocols. The guide delves into the significance of key physicochemical parameters such as pKa, lipophilicity (logP), and aqueous solubility, and provides detailed, step-by-step procedures for their determination. Furthermore, a plausible synthetic route is outlined, and the potential pharmacological relevance of this molecule is discussed in the context of the known biological activities of imidazole and benzoic acid derivatives.

Introduction: The Significance of 4-(1H-imidazol-1-ylmethyl)benzoic acid

4-(1H-imidazol-1-ylmethyl)benzoic acid is a bifunctional organic molecule that incorporates both an imidazole ring and a benzoic acid moiety. This unique combination of functional groups makes it a compound of significant interest in several scientific domains, particularly in drug discovery and materials science. The imidazole ring is a common feature in many biologically active molecules and approved drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The benzoic acid group, a classic carboxylic acid, provides a handle for salt formation and further chemical modification, and is itself a scaffold in numerous therapeutic agents.[2]

The interplay between the acidic carboxylic group and the basic imidazole ring suggests that 4-(1H-imidazol-1-ylmethyl)benzoic acid will exhibit pH-dependent properties crucial for its behavior in biological systems and for its potential applications. Understanding its physicochemical profile is therefore paramount for any research and development efforts involving this molecule.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design and materials development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(1H-imidazol-1-ylmethyl)benzoic acid |

| CAS Number | 94084-75-0 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)C(=O)O |

Predicted Physicochemical Properties

Direct experimental data for 4-(1H-imidazol-1-ylmethyl)benzoic acid is not extensively available in the public domain. The following table summarizes predicted values from reputable sources, which provide a valuable starting point for experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (acidic) | 4.14 ± 0.10 | Governs the ionization state of the carboxylic acid group, impacting solubility and receptor interactions. |

| pKa (basic) | ~5-6 (estimated for imidazole) | Influences the protonation state of the imidazole ring, affecting solubility, membrane permeability, and target binding. |

| XLogP3 | 1.1 | Indicates the lipophilicity of the neutral form, a key determinant of membrane permeability and oral absorption. |

| Boiling Point | 441.4 ± 28.0 °C | Provides an indication of the compound's volatility. |

| Melting Point | 267-268 °C | Important for formulation development and understanding solid-state properties. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Correlates with a molecule's ability to permeate cell membranes. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the imidazole ring and the carbonyl oxygen of the carboxylic acid. |

Synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid: A Proposed Pathway

A plausible and efficient synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid can be envisioned through a two-step process involving N-alkylation of imidazole followed by hydrolysis of the resulting ester. This approach leverages readily available starting materials.

Caption: Proposed two-step synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid.

Step 1: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate

This step involves the nucleophilic substitution of the bromide in methyl 4-(bromomethyl)benzoate by the secondary amine nitrogen of the imidazole ring.

-

Reactants: Methyl 4-(bromomethyl)benzoate[3] and imidazole.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is suitable.

-

Base: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the hydrobromic acid formed during the reaction.

-

Procedure:

-

Dissolve methyl 4-(bromomethyl)benzoate and a slight excess of imidazole in DMF.

-

Add potassium carbonate to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated to yield the crude ester, which can be purified by column chromatography.

-

Step 2: Hydrolysis to 4-(1H-imidazol-1-ylmethyl)benzoic acid

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

-

Reactant: Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.

-

Reagents: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[4]

-

Solvent: A mixture of water and a co-solvent like methanol or ethanol to ensure solubility of the ester.

-

Procedure:

-

Dissolve the ester in a mixture of methanol and aqueous NaOH solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the hydrolysis is complete, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to the isoelectric point of the product, which will cause the carboxylic acid to precipitate.

-

The solid product is then collected by filtration, washed with water, and dried.

-

Experimental Protocols for Physicochemical Characterization

The following protocols are generalized methods that can be adapted for the experimental determination of the key physicochemical properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid.

Determination of pKa via Potentiometric Titration

This method allows for the determination of both the acidic and basic pKa values.

Caption: Workflow for pKa determination by potentiometric titration.

-

Principle: The compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary) and titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

Apparatus: pH meter with a calibrated electrode, automated burette, magnetic stirrer, and a thermostated titration vessel.

-

Procedure:

-

Prepare a solution of 4-(1H-imidazol-1-ylmethyl)benzoic acid of known concentration (e.g., 1-5 mM) in water or a water/co-solvent mixture.

-

Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to determine the pKa of the imidazole nitrogen.

-

In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M) to determine the pKa of the carboxylic acid.

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa values are determined from the titration curve as the pH at which half of the respective functional group has been neutralized.

-

Determination of logP via the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions). The concentration of the compound in each phase is then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[5]

-

Materials: n-Octanol (pre-saturated with buffer), buffer solution (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol), separatory funnels or vials, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

Add a known volume of the stock solution to a separatory funnel or vial.

-

Add an equal volume of n-octanol.

-

Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for equilibration.

-

Allow the two phases to separate completely.

-

Carefully withdraw samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the logP using the formula: logP = log ([Concentration]octanol / [Concentration]aqueous).

-

Determination of Aqueous Solubility

The equilibrium solubility is a critical parameter for drug development.

-

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the supernatant is then determined.

-

Materials: Scintillation vials or sealed tubes, constant temperature shaker or incubator, centrifuge, filtration apparatus (e.g., syringe filters), analytical instrument for concentration measurement.

-

Procedure:

-

Add an excess amount of solid 4-(1H-imidazol-1-ylmethyl)benzoic acid to a vial containing the aqueous buffer of interest (e.g., buffers at various pH values).

-